molecular formula C16H19N3O5 B1677189 Oglufanide CAS No. 38101-59-6

Oglufanide

Cat. No. B1677189
CAS RN: 38101-59-6
M. Wt: 333.34 g/mol
InChI Key: LLEUXCDZPQOJMY-AAEUAGOBSA-N
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Description

Oglufanide is a synthetic dipeptide immunomodulator . It was originally developed to treat severe infectious diseases in Russia and was extensively studied in cancer clinical trials in the United States before being acquired by Implicit Bioscience in 2005 . It is currently in development for the treatment of chronic hepatitis C viral infection .


Molecular Structure Analysis

Oglufanide has a chemical formula of C16H19N3O5 . Its average weight is 333.344 and its monoisotopic mass is 333.132470724 . The structure of Oglufanide belongs to the class of organic compounds known as peptides .


Physical And Chemical Properties Analysis

Oglufanide has an average mass of 333.339 Da and a monoisotopic mass of 333.132477 Da . The compound has 2 defined stereocenters .

Scientific Research Applications

Immunomodulation in Infectious Diseases

Oglufanide has been investigated for its immunomodulatory properties, particularly in the context of infectious diseases. It was originally developed in Russia to treat severe infectious diseases and has shown promise in regulating the body’s immune response to combat pathogens .

Treatment of Chronic Hepatitis C

The compound has been under development for the treatment of chronic hepatitis C viral infection. Clinical trials have explored its ability to modulate the immune system, potentially reversing the suppression caused by the hepatitis virus .

Cancer Research

In the United States, oglufanide has been studied in cancer clinical trials. Its immunomodulatory effects may enhance the immune function, aiding in the body’s fight against cancer cells .

Immunotherapy

As an immunomodulator, oglufanide could play a role in immunotherapy treatments. By regulating the innate immune response, it may help in defeating invading germs and potentially assist in controlling autoimmune diseases .

Peptide Therapeutics

Oglufanide’s structure as a dipeptide makes it a candidate for peptide therapeutics. Peptides are increasingly being recognized for their potential as therapeutic agents due to their specificity and efficacy .

Neuropharmacology

While not directly linked to oglufanide, its constituent amino acids, glutamate and tryptophan, are involved in neuropharmacological processes. Research in this area could explore the effects of oglufanide on neurotransmitter regulation and behavior .

Drug Discovery and Analysis

The indole moiety present in oglufanide is a significant element in many biologically active molecules. Its role in drug discovery and analysis, particularly in the synthesis of novel compounds with diverse biological activity, is of considerable interest .

Pharmacokinetics and Dynamics

Further research into oglufanide could provide insights into its pharmacokinetics and dynamics, such as absorption, distribution, metabolism, and excretion, which are crucial for drug development .

Mechanism of Action

Target of Action

Oglufanide, also known as H-Glu-Trp-OH, primarily targets the body’s immune response . It is an immunomodulator that regulates the body’s innate immune response . Additionally, it inhibits vascular endothelial growth factor (VEGF) , which plays a crucial role in angiogenesis .

Mode of Action

Oglufanide interacts with its targets by regulating the body’s immune response to defeat invading germs and cancer cells . It may control or reverse the suppression of the immune system, which the hepatitis virus uses to defeat our normally healthy defenses . By inhibiting VEGF, it may also inhibit angiogenesis .

Biochemical Pathways

It is known to regulate the body’s immune response, which involves a complex network of biochemical pathways . Its inhibition of VEGF suggests that it may affect angiogenesis pathways .

Pharmacokinetics

It is known that oglufanide is administered intranasally to patients with chronic hepatitis c viral infection .

Result of Action

The molecular and cellular effects of Oglufanide’s action primarily involve the regulation of the body’s immune response . It helps the body defeat invading germs and cancer cells, and may control or reverse the suppression of the immune system . Its inhibition of VEGF suggests that it may also have anti-angiogenesis effects .

Action Environment

It is known that the compound is used in the treatment of chronic hepatitis c viral infection , suggesting that its efficacy may be influenced by factors related to this disease state.

Future Directions

Oglufanide is currently undergoing clinical trials for the treatment of patients infected with the hepatitis C virus . It is also being studied for its potential use in treating severe respiratory diseases such as influenza and ovarian cancer .

properties

IUPAC Name

(4S)-4-amino-5-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5/c17-11(5-6-14(20)21)15(22)19-13(16(23)24)7-9-8-18-12-4-2-1-3-10(9)12/h1-4,8,11,13,18H,5-7,17H2,(H,19,22)(H,20,21)(H,23,24)/t11-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEUXCDZPQOJMY-AAEUAGOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10924324
Record name L-Glu-L-Trp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10924324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glutamyltryptophan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028830
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Oglufanide

CAS RN

38101-59-6, 122933-59-9
Record name Thymogen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38101-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oglufanide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038101596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oglufanide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05779
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-Glu-L-Trp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10924324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OGLUFANIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RHY598T5U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Glutamyltryptophan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028830
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can you provide details about the structural characterization of Oglufanide?

A2: Oglufanide (H-Glu-Trp-OH) is a synthetic dipeptide composed of L-glutamic acid and L-tryptophan [].

    Q2: Has research explored the potential for Oglufanide to be incorporated into peptides and undergo late-stage modifications?

    A3: Yes, recent research has demonstrated the feasibility of incorporating Oglufanide into peptides and performing late-stage modifications []. This study showcased a novel method for site-selective sp2-C7-H borylation of tryptophan within peptides using BBr3, directed by a pivaloyl group []. Remarkably, this method enabled the gram-scale synthesis of C7-borylated N-Phth-Trp(N-Piv)(C7-BPin)-OMe and facilitated its transformation into various C7-substituted derivatives []. Furthermore, researchers successfully demonstrated the applicability of this strategy for peptide elongation and late-stage borylation of peptides, including the natural product Brevianamide F and the drug Oglufanide itself [].

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